silane CAS No. 821799-99-9](/img/structure/B14226192.png)
[(4-Bromophenyl)methyl](triethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)methylsilane is an organosilicon compound with the molecular formula C13H19BrO3Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the field of materials science.
準備方法
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with triethoxysilane in the presence of a catalyst such as palladium. The reaction typically takes place under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)methylsilane often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The use of continuous flow reactors is also being explored to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(4-Bromophenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation Reactions: The triethoxysilane group can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents like acetone or DMF.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used under mild conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in solvents like toluene or THF.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl silanes.
Hydrosilylation Reactions: Products include silane-functionalized alkanes.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
(4-Bromophenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of (4-Bromophenyl)methylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it valuable in surface modification and the creation of hybrid materials.
類似化合物との比較
Similar Compounds
Triethoxysilane: Similar in structure but lacks the bromophenyl group.
3-Aminopropyltriethoxysilane: Contains an amino group instead of a bromophenyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a bromophenyl group.
Uniqueness
(4-Bromophenyl)methylsilane is unique due to the presence of the bromophenyl group, which imparts specific reactivity and allows for further functionalization. This makes it particularly useful in applications requiring precise control over molecular architecture and surface properties.
特性
IUPAC Name |
(4-bromophenyl)methyl-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVDBZZXXMCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC1=CC=C(C=C1)Br)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30838914 |
Source


|
| Record name | [(4-Bromophenyl)methyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30838914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821799-99-9 |
Source


|
| Record name | [(4-Bromophenyl)methyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30838914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
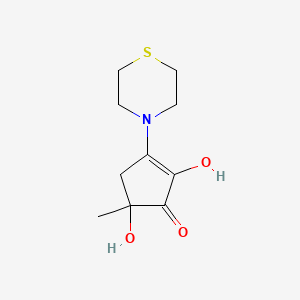

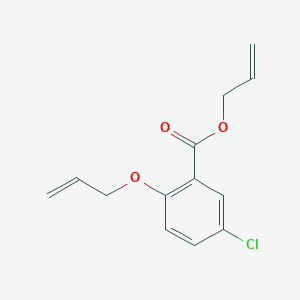
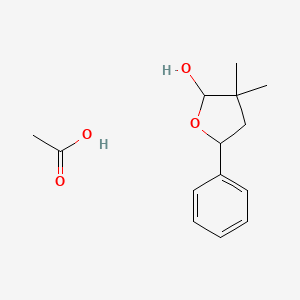
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
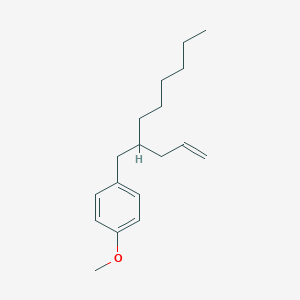
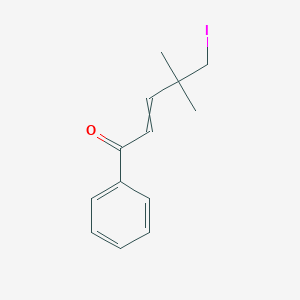
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
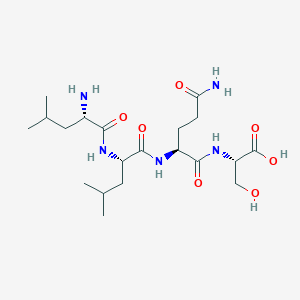

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
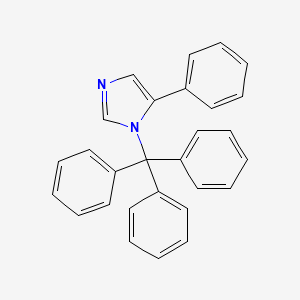
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
